Home > Products > Screening Compounds P4705 > 2-bromo-N-quinolin-8-ylbenzamide
2-bromo-N-quinolin-8-ylbenzamide -

2-bromo-N-quinolin-8-ylbenzamide

Catalog Number: EVT-1432765
CAS Number:
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-bromo-N-quinolin-8-ylbenzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a quinoline moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom enhances its reactivity, making it a valuable building block for synthesizing more complex organic molecules.

Source

The compound is synthesized through a series of chemical reactions, primarily involving the bromination of benzamide and subsequent coupling with quinolin-8-ylamine. The synthesis methods are well-documented in chemical literature, highlighting the importance of optimizing reaction conditions for high yield and purity.

Classification

2-bromo-N-quinolin-8-ylbenzamide falls under the classification of brominated amides, specifically within the broader category of quinoline derivatives. These compounds are often studied for their biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-bromo-N-quinolin-8-ylbenzamide typically involves several key steps:

  1. Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This reaction is performed in an inert solvent like dichloromethane or chloroform under controlled temperatures to yield 3-bromobenzamide.
  2. Formation of Quinolin-8-ylamine: Quinoline is first nitrated to produce 8-nitroquinoline, which is then reduced to quinolin-8-ylamine using reducing agents like iron powder or tin chloride in hydrochloric acid.
  3. Coupling Reaction: The final step involves coupling 3-bromobenzamide with quinolin-8-ylamine. This is typically achieved through a condensation reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent.

Technical Details

The optimization of reaction conditions, including temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and minimizing side reactions. Industrial production often employs continuous flow reactors to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-bromo-N-quinolin-8-ylbenzamide can be represented as follows:

C15H12BrN2O\text{C}_{15}\text{H}_{12}\text{BrN}_{2}\text{O}

This structure features a bromine atom attached to the benzamide group and a quinoline ring, contributing to its unique properties.

Data

Key molecular data includes:

  • Molecular Weight: 305.17 g/mol
  • Melting Point: Specific data not provided in available sources but typically analyzed during characterization.

The compound's structure can be visualized using X-ray crystallography or nuclear magnetic resonance spectroscopy, which provides insights into its spatial arrangement and bonding characteristics.

Chemical Reactions Analysis

Reactions

2-bromo-N-quinolin-8-ylbenzamide can undergo several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  2. Oxidation and Reduction Reactions: The quinoline ring can be oxidized to form quinoline N-oxide or reduced using agents like lithium aluminum hydride (LiAlH4).

Technical Details

Common reagents for these reactions include:

  • Nucleophilic Substitution: Amines, thiols
  • Oxidation: Hydrogen peroxide
  • Reduction: Sodium borohydride.
Mechanism of Action

The mechanism of action for 2-bromo-N-quinolin-8-ylbenzamide involves its interaction with specific biological targets, such as enzymes and receptors. The bromine atom enhances binding affinity to these targets, potentially leading to inhibition or modulation of their activity. This compound may affect cellular pathways, resulting in therapeutic effects such as antimicrobial or anticancer activities.

Physical and Chemical Properties Analysis

Physical Properties

2-bromo-N-quinolin-8-ylbenzamide exhibits typical physical properties associated with organic compounds:

  • Appearance: Typically crystalline
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

Key chemical properties include:

  • Reactivity: The presence of the bromine atom allows for electrophilic substitution reactions.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to analyze these properties.

Applications

2-bromo-N-quinolin-8-ylbenzamide has several significant applications:

  1. Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals with potential antimicrobial and anticancer properties.
  2. Organic Synthesis: Utilized as a building block in synthesizing more complex organic molecules, particularly those involving quinoline derivatives.
  3. Biochemical Research: Employed in studies investigating enzyme interactions and cellular mechanisms due to its ability to modulate biological pathways .
Introduction to Quinoline-Based Benzamide Derivatives

Quinoline-benzamide hybrids represent a structurally distinct class of bioactive molecules that leverage the privileged quinoline scaffold for targeted therapeutic applications. The fusion of benzamide functionality at the quinoline ring’s 8-position creates a pharmacophore with enhanced target affinity and tunable physicochemical properties. Halogenation—particularly bromination—introduces strategic modifications that profoundly influence these compounds' bioactivity profiles and drug-likeness.

Structural Significance of Halogen-Substituted Quinolines in Medicinal Chemistry

The quinoline nucleus is a benzo-fused pyridine that serves as a versatile scaffold in drug design due to its balanced hydrophobicity, hydrogen-bonding capability, and aromatic π-system. Bromine substitution at strategic positions (e.g., C-2 of the benzamide ring in 2-bromo-N-quinolin-8-ylbenzamide) enhances molecular recognition through three key mechanisms:

  • Steric Modulation: Bromine’s van der Waals radius (1.85 Å) creates optimal steric hindrance to enforce specific binding conformations in enzyme active sites [3].
  • Electronic Effects: As a moderate σ-electron acceptor and π-donor, bromine alters electron density distribution, enhancing interactions with charged residues in biological targets like histone deacetylases (HDACs) [1].
  • Lipophilicity Enhancement: Bromine increases log P values by ~1 unit compared to non-halogenated analogs, improving membrane permeability—a critical factor for intracellular targets [6].

Quinoline-based benzamides exhibit broad-spectrum bioactivity, including anticancer, antiviral, and anti-Alzheimer’s effects, largely attributed to their ability to engage multiple target classes. For example, the 8-hydroxyquinoline (8-HQ) subclass shows metal-chelating properties that disrupt metalloenzyme function in pathogens and cancer cells [8].

Table 1: Bioactivity Profiles of Key Halogenated Quinoline-Benzamides

CompoundHalogen PositionPrimary BioactivityTarget/Mechanism
2-Br-N-quinolin-8-ylbenzamideBenzamide C-2Anticancer/HDAC inhibitionZn²⁺ chelation in HDAC catalytic pocket
5,7-DiCl-8-HQQuinoline C-5, C-7Antiviral (DENV2 inhibition)Viral envelope protein disruption
3-Br-4-hydroxyquinolin-2-oneQuinoline C-3AntibacterialDNA gyrase inhibition

Role of Bromine in Modulating Bioactivity and Pharmacokinetics

Bromine’s unique physicochemical properties confer distinct advantages over other halogens in drug design:

  • Metabolic Stability: The C-Br bond exhibits higher stability toward oxidative metabolism than C-Cl or C-F bonds, reducing first-pass clearance. Brominated quinolines show 2–3× longer in vivo half-lives than chlorinated analogs in hepatic microsome studies [7].
  • Target Affinity: Bromine’s polarizability enhances halogen bonding with protein carbonyls (e.g., 1.5–2.5 kcal/mol binding energy contribution). In HDAC inhibitors, 2-bromobenzamide derivatives demonstrate IC₅₀ values 10-fold lower than non-brominated analogs due to interactions with His141 and Zn²⁺ in the catalytic tunnel [1].
  • Solubility Balance: Bromine increases lipophilicity (cLogP +0.7–1.2) while maintaining sufficient aqueous solubility for bioavailability—typically 20–50 μM in pH 7.4 buffer, outperforming iodine-substituted counterparts [3].

Bromine also influences drug-likeness parameters. In 2-bromo-N-quinolin-8-ylbenzamide (MW 327.18 g/mol), bromine contributes to optimal molecular weight (<400 Da) while maintaining compliance with Lipinski’s rule of five. The compound’s calculated polar surface area (PSA ≈ 45 Ų) suggests adequate blood-brain barrier permeability for CNS targets [6] [7].

Historical Development of N-Quinolin-8-ylbenzamide Analogues

The medicinal exploration of N-quinolin-8-ylbenzamides evolved through three key phases:

  • Natural Product Inspiration (Pre-1960s): Early analogs drew inspiration from quinoline alkaloids like bucharidine and foliosidine—natural 8-substituted quinolines with documented antiviral and estrogenic activities. Their isolation from Haplophyllum species provided initial structural templates [4] [6].

  • Pfitzinger Synthesis Era (1960s–1990s): The adoption of Pfitzinger and Conrad-Limpach reactions enabled scalable production of quinoline-4-carboxylic acids, allowing systematic benzamide derivatization. Key innovations included:

  • Microwave-assisted cyclization (20–30 min vs. 24 hr conventional)
  • POCl₃-catalyzed amide coupling for sterically hindered 8-aminoquinolines [4] [7]
  • Rational Design Period (2000s–Present): Modern syntheses leverage computational guidance and structure-activity relationship (SAR) insights:
  • Quinoline Cap Optimization: Electron-withdrawing groups (Br, Cl, CF₃) at C-5/C-7 improve HDAC inhibition by enhancing zinc-chelation [1].
  • Linker Engineering: Introduction of 4-(aminomethyl)benzamide linkers between quinoline and ZBG improves enzymatic selectivity (e.g., HDAC1 vs. HDAC6) [1].
  • Benzamide Bromination: Strategic C-2 bromination on the benzamide ring boosts cytotoxicity against solid tumors (A549, HT-29) by 5–10× versus parent compounds [1] [3].

Table 2: Milestones in N-Quinolin-8-ylbenzamide Development

TimeframeKey AdvancesRepresentative Compound
1880–1920Isolation of bioactive quinoline alkaloidsBucharidine (natural prototype)
1965–1985Pfitzinger/Doebner reaction optimizationsEthyl 8-benzamidoquinoline-4-carboxylate
2005–PresentHybrid pharmacophore design & halogen SAR2-Br-N-quinolin-8-ylbenzamide (clinical candidate)

Contemporary research focuses on targeted delivery of brominated benzamides using nanoparticle carriers and combination therapies with checkpoint inhibitors—addressing limitations like systemic toxicity while amplifying anticancer efficacy [1] [6].

Properties

Product Name

2-bromo-N-quinolin-8-ylbenzamide

IUPAC Name

2-bromo-N-quinolin-8-ylbenzamide

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17g/mol

InChI

InChI=1S/C16H11BrN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

YGBJQMIGMVFQNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Solubility

0.4 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.